Sodium tungstate

Descripción general

Descripción

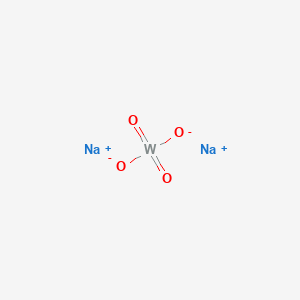

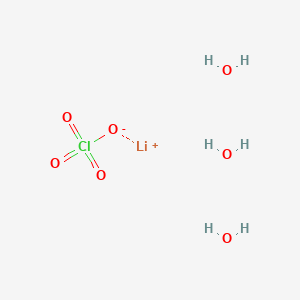

Sodium tungstate is an inorganic compound with the formula Na2WO4. It is a white, water-soluble solid and is the sodium salt of tungstic acid. It is useful as a source of tungsten for chemical synthesis and is an intermediate in the conversion of tungsten ores to the metal .

Synthesis Analysis

Sodium tungstate can be synthesized by melting a 1:1 mix of sodium carbonate and tungsten (VI) oxide. Alternatively, prolonged drying of a dihydrate at 100 °C can also yield anhydrous sodium tungstate . Another method involves high-temperature processing of wolframite with mixtures of sodium carbonate and silica melted in air between 1100 and 1300 °C .Physical And Chemical Properties Analysis

Sodium tungstate is a white, water-soluble solid. It is the sodium salt of tungstic acid and is useful as a source of tungsten for chemical synthesis . It is an intermediate in the conversion of tungsten ores to the metal .Aplicaciones Científicas De Investigación

Preparation of Tungsten Metal

Sodium tungstate plays a crucial role in the production of tungsten metal. The tungsten metal is produced via ammonium paratungstate, which is a multi-stage process including leaching, conversion, precipitation, calcination, and reduction . A short process to produce tungsten metal from the electrolysis of molten sodium tungstate has been demonstrated .

Extraction from Tungsten Ore

The hydrometallurgical process is a common technology for extracting sodium tungstate from high-grade tungsten concentrates . As the grade of tungsten ore is decreasing, the mineral processing to produce a high-grade concentrate suitable for the hydrometallurgical process is becoming more difficult . Sodium tungstate plays a key role in this extraction process.

Derivatization Reagent

Sodium tungstate dihydrate (Na2WO4.2H2O) may be employed as a derivatization reagent for the determination of hydrogen peroxide by a fluorimetric method .

Synthesis of N-hydroxy-desferrioxamine B

Sodium tungstate dihydrate is used in the synthesis of N-hydroxy-desferrioxamine B, a metabolite of the microbial product desferrioxamine B .

Fireproofing Fabrics

In the realm of materials science, sodium tungstate is instrumental in the manufacture of fireproofing fabrics . The compound imparts fire resistance when applied to materials due to its chemical properties that inhibit combustion processes at a molecular level .

Anti-corrosive Agents

Sodium tungstate is also used in the production of anti-corrosive agents . These agents are used to protect metals and other materials from corrosion, thereby extending their lifespan and maintaining their structural integrity .

Mecanismo De Acción

Target of Action

Sodium tungstate, as a source of tungsten ions, primarily targets various chemical reactions . It acts as a mild oxidizing agent and is known to be a competitive inhibitor of molybdenum . In the medical field, it targets enzymatic activities involved in glucose production and utilization, thereby playing a role in managing glycemic control .

Mode of Action

Sodium tungstate operates primarily through its ability to facilitate and catalyze various chemical reactions . The tungstate ion interacts with other substances to alter their chemical structure, typically enhancing their reactivity or modifying their oxidative state . This reactivity is crucial in the production of phosphors and organic synthesis where tungstate ions serve as catalysts . The mechanism by which sodium tungstate interacts with organic compounds often involves the transfer of electrons, which can lead to significant changes in molecular architecture and properties .

Biochemical Pathways

Sodium tungstate affects several biochemical pathways. It modulates enzymatic activities involved in glucose production and utilization . It also plays a role in the MAPK pathway, which is key in the tungstate-induced increase of beta cell proliferation .

Pharmacokinetics

Sodium tungstate follows first-order kinetics, and plasma concentration-versus-time data are adequately described by a two-compartment model . In rats, the bioavailability of sodium tungstate is high (92%), whereas it is lower in dogs (approximately 65%) . The total volume of distribution expressed per unit of body weight is much higher when the animal is smaller . The total body clearance normalized by weight changes as for the volume of distribution . The elimination half-life is two times higher in dogs (approximately 4 hours) than in rats (approximately 1.7 hours) .

Result of Action

The action of sodium tungstate leads to significant changes in molecular architecture and properties . In the medical field, it enhances insulin activity and glucose metabolism . In materials science, it is instrumental in the manufacture of fireproofing fabrics and anti-corrosive agents . It also plays a role in the production of phosphors used in lighting and display technologies .

Action Environment

The action, efficacy, and stability of sodium tungstate can be influenced by various environmental factors. Its solubility and stability under various conditions enhance its utility in laboratories and industrial settings . .

Safety and Hazards

Direcciones Futuras

Sodium tungstate has multiple applications and uses in a wide range of industries. It is used in the manufacturing of various types of heteropoly acid color lakes that are used in printing inks, plants, waxes, glasses, and textiles . Further studies to use complex and low-grade tungsten concentrates to produce sodium tungstate are underway .

Propiedades

IUPAC Name |

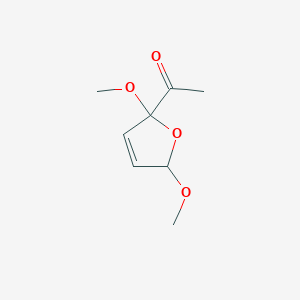

disodium;dioxido(dioxo)tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.4O.W/q2*+1;;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVONEAAOPAGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2WO4, Na2O4W | |

| Record name | Sodium tungstate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_tungstate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10213-10-2 (dihydrate), 11120-01-7 (hydrochloride salt of cpd with unknown MF) | |

| Record name | Sodium tungstate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

293.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Water or Solvent Wet Solid, White solid; [HSDB] White powder; [MSDSonline] Soluble in water; [Hawley] | |

| Record name | Sodium tungsten oxide (Na2WO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium tungstate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7182 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Colorless crystals or white crystalline powder; loses its water @ 100 °C; aq soln is slightly alkaline, pH 8-9; effloresces in dry air; sol in about 1.1 parts water; insol in alc /Dihydrate/, SLIGHTLY SOL IN AMMONIA; INSOL IN ACID /DIHYDRATE/, SOL 57.5 G/100 CC WATER @ 0 °C; 73.2 G @ 21 °C; 96.9 G @ 100 °C | |

| Record name | SODIUM TUNGSTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5057 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

4.179 | |

| Record name | SODIUM TUNGSTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5057 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Sodium tungstate | |

Color/Form |

WHITE, RHOMBIC, White crystalline powder or granules | |

CAS RN |

13472-45-2 | |

| Record name | Sodium tungstate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tungsten oxide (Na2WO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium wolframate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | disodium dioxido(dioxo)tungsten | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM TUNGSTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64LRH4405G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM TUNGSTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5057 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

698 °C | |

| Record name | SODIUM TUNGSTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5057 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q & A

Q1: How does sodium tungstate exert its anti-diabetic effects?

A1: Sodium tungstate has demonstrated anti-diabetic properties through several proposed mechanisms. One proposed mechanism suggests it may act as an insulin mimetic, mimicking the actions of insulin in the body [, ]. Another proposed mechanism suggests it may exert antioxidant activity, protecting cells from damage caused by reactive oxygen species []. Further research is needed to fully elucidate its primary mode of action.

Q2: Can sodium tungstate protect against diabetic complications?

A2: Studies have shown that sodium tungstate can improve biomechanical properties of femur bones in diabetic rats, likely by reducing oxidative stress and modulating antioxidant enzyme activity []. It has also been shown to have protective effects on the visual pathway in diabetic rats, potentially by reducing lipid peroxidation and improving visual evoked potentials [].

Q3: Does sodium tungstate affect embryo implantation?

A3: Research in a swine model indicated that oral administration of sodium tungstate led to a significant improvement in embryo implantation rates, suggesting a potential benefit for fertility [].

Q4: How does sodium tungstate impact the hypothalamus in the context of obesity?

A4: Sodium tungstate treatment in mice, in studies focusing on obesity, was found to influence the expression of proteins within the hypothalamus that are linked to cell morphology, axonal growth, and tissue remodeling. This suggests that sodium tungstate could potentially play a role in hypothalamic plasticity, which is important for energy metabolism control [].

Q5: What is the molecular formula and weight of sodium tungstate?

A5: The molecular formula of sodium tungstate dihydrate is Na2WO4·2H2O, and its molecular weight is 329.86 g/mol. Anhydrous sodium tungstate (Na2WO4) has a molecular weight of 293.82 g/mol.

Q6: Can sodium tungstate be used as a corrosion inhibitor?

A6: Yes, sodium tungstate has been studied as a corrosion inhibitor, particularly for metals like mild steel and chromium-based alloys [, ]. Its effectiveness is often enhanced when used in combination with other inhibitors, such as sodium silicate or sodium phosphate.

Q7: What types of reactions can sodium tungstate catalyze?

A8: Sodium tungstate has shown catalytic activity in various organic reactions. For instance, it can act as a catalyst in the epoxidation of alkenes using hydrogen peroxide [, ] and the synthesis of pyranocoumarins via one-pot, three-component reactions [].

Q8: How does sodium tungstate influence the activity of aldehyde oxidase?

A9: Sodium tungstate has been shown to inhibit aldehyde oxidase activity in plants, such as maize. This inhibition is thought to occur due to the disruption of molybdenum cofactor formation, which is essential for the enzyme's function [, ].

Q9: What is the bioavailability of sodium tungstate?

A10: Pharmacokinetic studies in rats and dogs have revealed that sodium tungstate exhibits high bioavailability (approximately 92%) in rats but lower bioavailability (around 65%) in dogs [].

Q10: What are the potential toxic effects of sodium tungstate exposure?

A11: Research suggests that exposure to sodium tungstate, particularly via intraperitoneal administration, can induce oxidative stress in rats. This can manifest as increased reactive oxygen species production, alterations in antioxidant enzyme activity, and markers of liver and kidney damage [].

Q11: What analytical techniques are employed for the quantification of sodium tungstate?

A13: Inductively coupled plasma atomic emission spectrometry (ICP-AES) is a commonly used technique for quantifying sodium tungstate. This method offers high sensitivity and selectivity for determining tungsten concentrations in various matrices [, ].

Q12: Are there environmental concerns associated with sodium tungstate?

A14: While tungsten itself is not considered highly toxic, the increasing industrial use and release of tungsten compounds, including sodium tungstate, have raised concerns about their potential environmental impact and long-term effects on ecosystems []. More research is needed to fully assess its ecotoxicological profile.

Q13: How can sodium tungstate be recovered and reused?

A15: Several methods have been explored for recovering sodium tungstate from industrial solutions, aiming to promote resource efficiency and minimize waste. These methods include diffusion dialysis [], ion exchange [], and causticizing-precipitating using calcium hydroxide [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B78363.png)